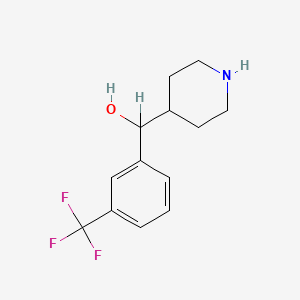
Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol
Descripción general
Descripción
“Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol” is a chemical compound with the molecular formula C13H16F3NO . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol” can be represented by the SMILES notation:C1CNCCC1C(C2=CC(=CC=C2)C(F)(F)F)O . This notation provides a way to represent the structure using ASCII strings.
Aplicaciones Científicas De Investigación
Structural Characterization in Drug Synthesis
Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol and its derivatives have been studied for their structural characteristics, particularly in the context of drug synthesis. For instance, a derivative was examined during the synthesis of new anti-tuberculosis drug candidates, highlighting its role in developing novel therapeutic agents (Eckhardt et al., 2020).
Crystallography and Molecular Structure Analysis
These compounds are also significant in crystallography and molecular structure studies. Research has involved synthesizing specific derivatives and characterizing them using X-ray crystallography, which contributes to a deeper understanding of their molecular conformation and geometrical properties (Girish et al., 2008).
Applications in Anticancer Research
Some derivatives of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol have been synthesized and evaluated for their anticancer effects. Particularly, certain compounds have shown promising antiproliferative activity, indicating potential applications in cancer treatment (Vinaya et al., 2011).
Antimicrobial Activity
In addition to anticancer applications, these compounds have been explored for their antimicrobial properties. Specific derivatives have exhibited significant activity against various pathogenic bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Antitubercular Activity
The derivatives of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol have been investigated for their antitubercular activities. These studies are crucial in the ongoing fight against tuberculosis, as they offer insights into developing new drugs against this disease (Bisht et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-3,8-9,12,17-18H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVMVZADJRCUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC(=CC=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol | |
CAS RN |
38646-29-6 | |
| Record name | BP-107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038646296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5925515714 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

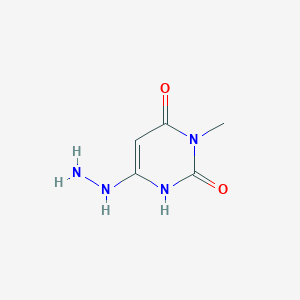
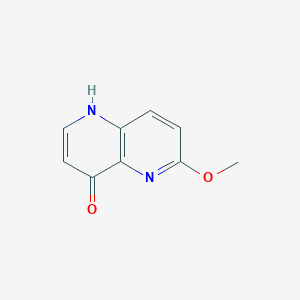
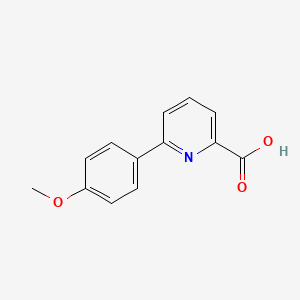
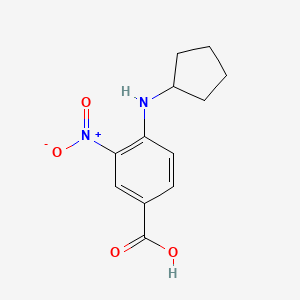
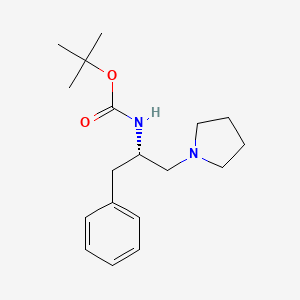
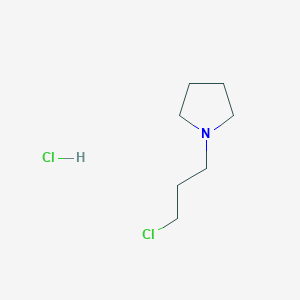
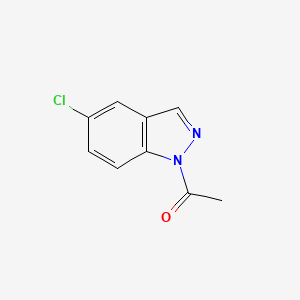
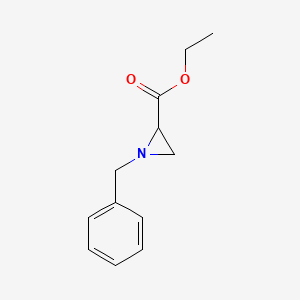
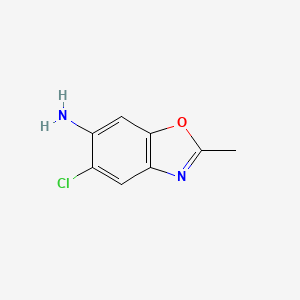
![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)

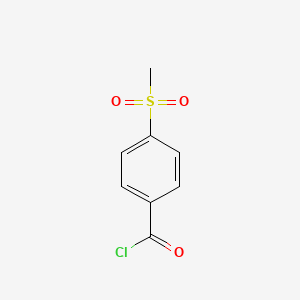
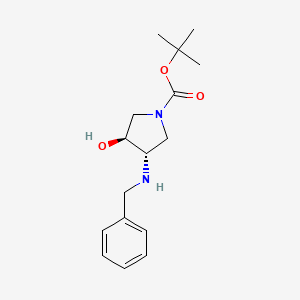
![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)